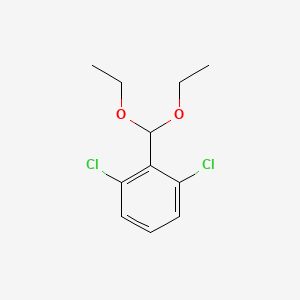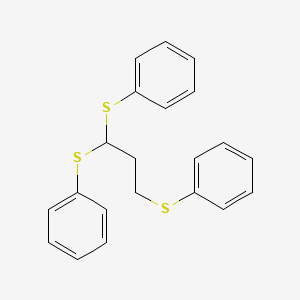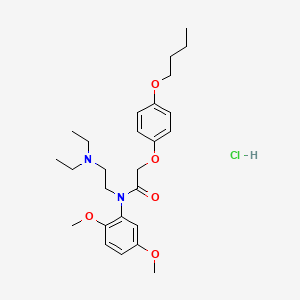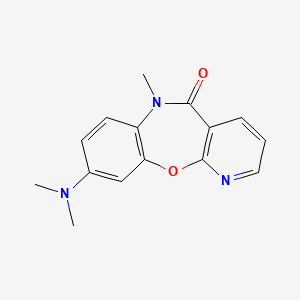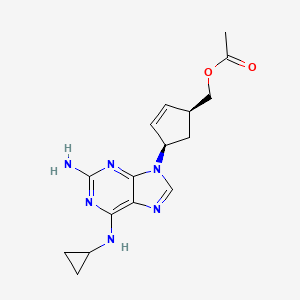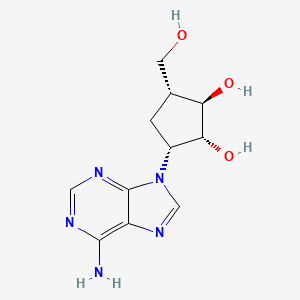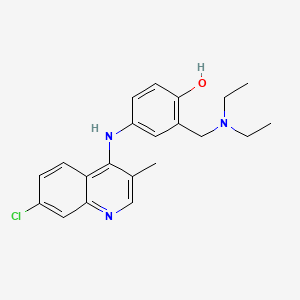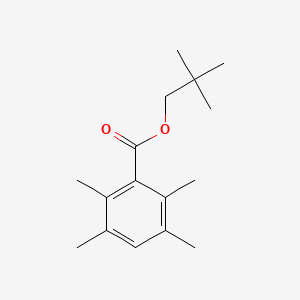
Neopentyl 2,3,5,6-tetramethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups and the carboxyl group is esterified with neopentyl alcohol. This compound is known for its stability and unique structural properties, making it of interest in various chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Neopentyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Neopentyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetramethylbenzoic acid, while reduction could produce neopentyl alcohol derivatives.
科学研究应用
Neopentyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s stability and structural properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用机制
The mechanism by which neopentyl 2,3,5,6-tetramethylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
Neopentyl benzoate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties and reactivity.
2,3,5,6-Tetramethylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
Neopentyl p-toluate: Similar ester structure but with a different substitution pattern on the benzene ring.
Uniqueness
Neopentyl 2,3,5,6-tetramethylbenzoate is unique due to the presence of both neopentyl and tetramethyl groups, which confer enhanced stability and distinct reactivity compared to other similar compounds. Its structural features make it particularly valuable in specific chemical and industrial applications.
属性
CAS 编号 |
7499-55-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |
InChI 键 |
WVOJUBWOSLBWCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


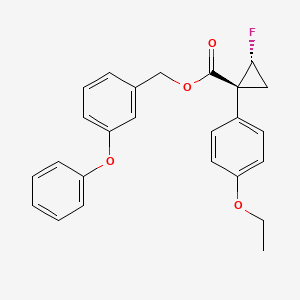
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
